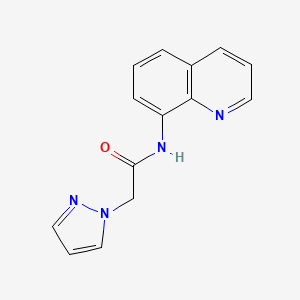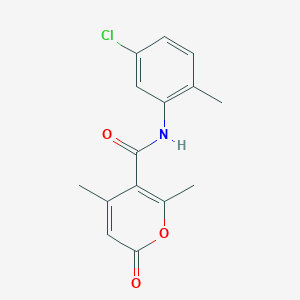
2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide, also known as HPPB, is a small molecule that has been studied for its potential therapeutic effects. HPPB is a benzamide derivative that has been shown to have promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is not fully understood, but it is believed to act through multiple pathways. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to inhibit the formation of beta-amyloid plaques by reducing the production of beta-amyloid peptides. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to have antioxidant effects and can reduce oxidative stress in cells.
Biochemical and Physiological Effects:
2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to have various biochemical and physiological effects in scientific research studies. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to reduce the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has also been shown to have anti-inflammatory effects and can reduce inflammation in various animal models. Additionally, 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to have antioxidant effects and can reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is its reproducible synthesis method, which allows for the production of pure 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide in large quantities. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has also been shown to have promising results in various scientific research studies, making it a potential therapeutic agent for various diseases. However, one of the limitations of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is its limited bioavailability, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide. One potential direction is to further investigate the mechanism of action of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide and to identify its molecular targets. Another potential direction is to develop more efficient methods for delivering 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide to the brain to improve its bioavailability. Additionally, further studies are needed to determine the safety and efficacy of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide in vivo, which could lead to the development of new therapeutic agents for various diseases.
Conclusion:
In conclusion, 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is a small molecule that has been studied for its potential therapeutic effects. The synthesis of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is reproducible and scalable, and 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has shown promising results in various scientific research studies. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to have neuroprotective, anti-inflammatory, and antioxidant effects, making it a potential therapeutic agent for various diseases. Further studies are needed to determine the safety and efficacy of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide in vivo and to identify its molecular targets, which could lead to the development of new therapeutic agents.
Métodos De Síntesis
The synthesis of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide involves the reaction of 2-hydroxy-3-methylbenzoic acid with N-(1-propan-2-ylpiperidin-4-yl)amine in the presence of a coupling agent. The resulting product is then purified through recrystallization to obtain pure 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide. The synthesis of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been reported in various scientific journals and has been shown to be a reproducible and scalable method.
Aplicaciones Científicas De Investigación
2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been studied for its potential therapeutic effects in various scientific research studies. One of the main applications of 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is in the treatment of neurodegenerative diseases such as Alzheimer's disease. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. 2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has also been studied for its potential anti-inflammatory effects and has shown promising results in reducing inflammation in various animal models.
Propiedades
IUPAC Name |
2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)18-9-7-13(8-10-18)17-16(20)14-6-4-5-12(3)15(14)19/h4-6,11,13,19H,7-10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKFBWVJUMAKGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2CCN(CC2)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473527.png)


![N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide](/img/structure/B7473574.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2,2-dimethylpropanamide](/img/structure/B7473585.png)

![Cyclobutyl-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7473594.png)